molecular formula C20H23N3OS B2417638 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893981-11-8

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2417638
CAS No.: 893981-11-8
M. Wt: 353.48
InChI Key: ZFBGWQNVRMVUQN-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of a strong base like t-BuOK under mild conditions . This method is highly efficient and yields the desired imidazo[2,1-b]thiazole derivatives.

Industrial Production Methods

the principles of green chemistry and metal complex catalysis are often employed to optimize the synthesis process, reduce waste, and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenylacetamide structure sets it apart from other similar compounds .

Properties

IUPAC Name

2-cyclohexyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-13-25-20-22-18(12-23(14)20)16-8-5-9-17(11-16)21-19(24)10-15-6-3-2-4-7-15/h5,8-9,11-13,15H,2-4,6-7,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBGWQNVRMVUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)CC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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